
2-Chloro-N-(furan-3-ylmethyl)-N-(1-hydroxy-4-methylpentan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(furan-3-ylmethyl)-N-(1-hydroxy-4-methylpentan-2-yl)acetamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is known to possess several biochemical and physiological effects that make it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(furan-3-ylmethyl)-N-(1-hydroxy-4-methylpentan-2-yl)acetamide is not well understood. However, it has been suggested that this compound may exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. Additionally, it may also inhibit the growth and proliferation of cancer cells by disrupting their cell cycle.
Biochemical and Physiological Effects:
2-Chloro-N-(furan-3-ylmethyl)-N-(1-hydroxy-4-methylpentan-2-yl)acetamide has been shown to possess several biochemical and physiological effects. It has been reported to induce oxidative stress in cancer cells, leading to their death. Additionally, this compound has also been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and survival.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-Chloro-N-(furan-3-ylmethyl)-N-(1-hydroxy-4-methylpentan-2-yl)acetamide in lab experiments is its potent anticancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell death and proliferation. However, the limitations of this compound include its low solubility in water and its potential toxicity to normal cells.
Future Directions
There are several future directions for the research on 2-Chloro-N-(furan-3-ylmethyl)-N-(1-hydroxy-4-methylpentan-2-yl)acetamide. These include:
1. Further studies on the mechanism of action of this compound.
2. Development of new derivatives of this compound with improved solubility and selectivity.
3. Investigation of the potential applications of this compound in other fields, such as agriculture and environmental science.
4. Clinical trials to evaluate the safety and efficacy of this compound as a potential anticancer agent.
5. Exploration of the potential synergistic effects of this compound with other anticancer agents.
In conclusion, 2-Chloro-N-(furan-3-ylmethyl)-N-(1-hydroxy-4-methylpentan-2-yl)acetamide is a promising compound with several potential applications in medicinal chemistry and drug discovery. Its potent anticancer activity and other biochemical and physiological effects make it a valuable tool for further research. However, more studies are needed to fully understand the mechanism of action of this compound and to develop new derivatives with improved properties.
Synthesis Methods
The synthesis of 2-Chloro-N-(furan-3-ylmethyl)-N-(1-hydroxy-4-methylpentan-2-yl)acetamide involves the reaction of furfurylamine with 2-chloro-N-(1-hydroxy-4-methylpentan-2-yl)acetamide in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good yield.
Scientific Research Applications
2-Chloro-N-(furan-3-ylmethyl)-N-(1-hydroxy-4-methylpentan-2-yl)acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has also been shown to possess antibacterial and antifungal activity, making it a promising candidate for the development of new antibiotics.
properties
IUPAC Name |
2-chloro-N-(furan-3-ylmethyl)-N-(1-hydroxy-4-methylpentan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO3/c1-10(2)5-12(8-16)15(13(17)6-14)7-11-3-4-18-9-11/h3-4,9-10,12,16H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXUOKSYOIQTKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)N(CC1=COC=C1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(furan-3-ylmethyl)-N-(1-hydroxy-4-methylpentan-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2581781.png)
![1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2581783.png)
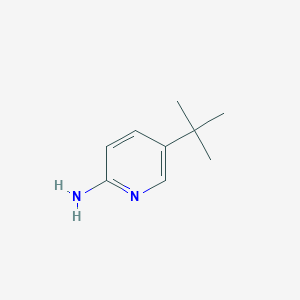
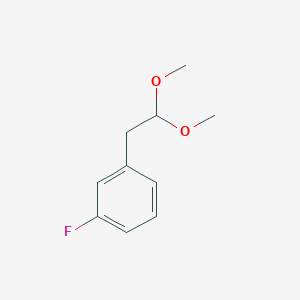
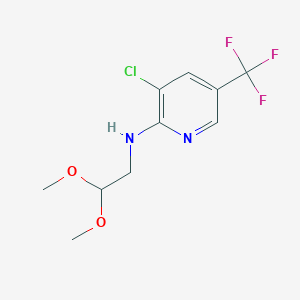
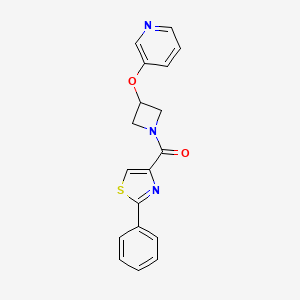
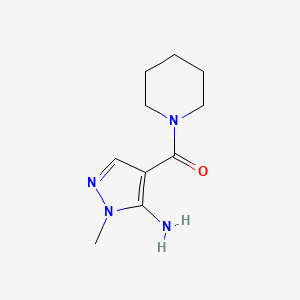
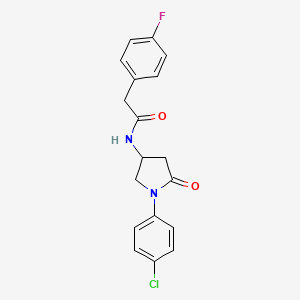
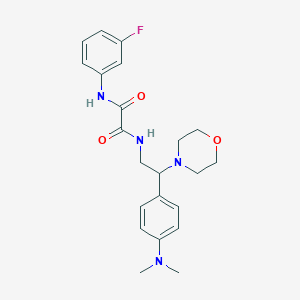
![2-(thiolan-3-yloxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2581798.png)
![7-benzyl-1,3-dimethyl-8-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2581799.png)
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-iodophenoxy)oxan-3-yl]acetamide](/img/structure/B2581800.png)
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/no-structure.png)
